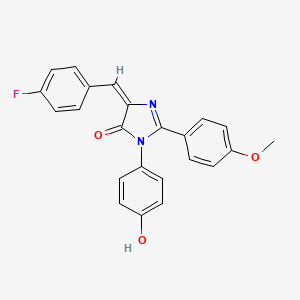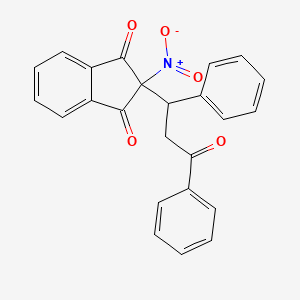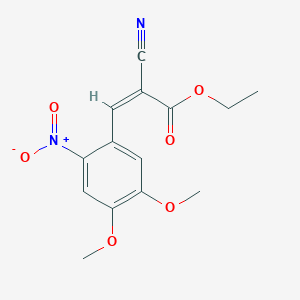
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for drug development.
Mécanisme D'action
BP-897 acts as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This system is responsible for the rewarding effects of drugs of abuse and is implicated in the development of addiction. By reducing the activity of the mesolimbic dopamine system, BP-897 can decrease the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
BP-897 has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release in the nucleus accumbens, the reduction of dopamine transporter activity, and the inhibition of cAMP production. These effects are thought to contribute to the compound's ability to reduce the reinforcing effects of drugs of abuse and to decrease drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
BP-897 has several advantages as a tool for investigating the neurobiological mechanisms of addiction. It exhibits high affinity and selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. It also has a long half-life, which makes it suitable for use in chronic treatment studies. However, one limitation of BP-897 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BP-897. One area of interest is the development of more soluble analogs of the compound, which would allow for easier administration in vivo. Another direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also implicated in addiction. Finally, there is interest in exploring the potential therapeutic applications of BP-897 in other conditions, such as depression and anxiety disorders.
Méthodes De Synthèse
BP-897 can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a dehydrating agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride. Another method involves the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a carbodiimide coupling agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride.
Applications De Recherche Scientifique
BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is involved in the reward pathway of the brain. BP-897 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, and to decrease drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)25-20(26)15-19(22(25)28)23-11-13-24(14-12-23)21(27)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPKNITRNBAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)



![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)
![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)